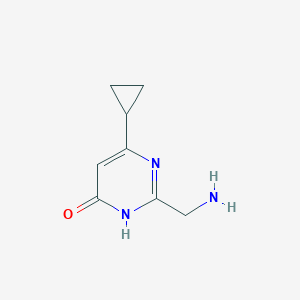![molecular formula C12H16N2 B13221389 4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
4-{[(Butan-2-yl)amino]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Butan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a butan-2-ylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Butan-2-yl)amino]methyl}benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with butan-2-ylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactants: Benzyl chloride, butan-2-ylamine, and a nitrile source
Conditions: Optimized temperature and pressure settings to maximize yield
Purification: Crystallization or distillation to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Butan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids
Reduction: Reduction of the nitrile group to form primary amines
Substitution: Electrophilic aromatic substitution reactions on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of 4-{[(Butan-2-yl)amino]methyl}benzoic acid
Reduction: Formation of 4-{[(Butan-2-yl)amino]methyl}benzylamine
Substitution: Formation of halogenated derivatives such as 4-{[(Butan-2-yl)amino]methyl}bromobenzonitrile
Applications De Recherche Scientifique
4-{[(Butan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme interactions and protein binding
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, simpler structure without the butan-2-ylaminomethyl group
4-Aminobenzonitrile: Similar structure with an amino group instead of the butan-2-ylaminomethyl group
4-Methylbenzonitrile: Similar structure with a methyl group instead of the butan-2-ylaminomethyl group
Uniqueness
4-{[(Butan-2-yl)amino]methyl}benzonitrile is unique due to the presence of the butan-2-ylaminomethyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
4-[(butan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-10(2)14-9-12-6-4-11(8-13)5-7-12/h4-7,10,14H,3,9H2,1-2H3 |
Clé InChI |
OARILEGRGVHKAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)





![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)


![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)

